N-(4-bromo-3-chlorophenyl)-4-(methylthio)benzenesulfonamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-4-(methylthio)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11BrClNO2S2 and its molecular weight is 392.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.91031 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Insights
Benzenesulfonamide derivatives, including compounds with halogen substitutions and methylthio groups, are synthesized and characterized for their structural properties. These compounds often exhibit interesting conformational characteristics due to the arrangement of their molecular components, such as the dihedral angle between benzene rings and the formation of hydrogen bonds, which could be crucial for their biological activity and interaction with other molecules (Gowda et al., 2008; Siddiqui et al., 2008).
Carbonic Anhydrase Inhibitory Effects
Research into benzenesulfonamide derivatives demonstrates their potential as carbonic anhydrase inhibitors. This enzyme plays a critical role in physiological processes such as respiration and pH regulation. The inhibitory effects of these compounds on carbonic anhydrase could make them suitable for exploring therapeutic applications (Gul et al., 2016).
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-methylsulfanylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S2/c1-19-10-3-5-11(6-4-10)20(17,18)16-9-2-7-12(14)13(15)8-9/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAFTLYEYMTSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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